molecular formula C13H16BF3O2 B1383582 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1698908-91-6

2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1383582
CAS No.: 1698908-91-6
M. Wt: 272.07 g/mol
InChI Key: IOIJPWRPJQTXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a central boron atom coordinated within a dioxaborolane ring system, with the fluorinated aromatic substituent creating significant steric and electronic effects. The compound possesses the molecular formula C₁₃H₁₆BF₃O₂ with a molecular weight of 272.07 grams per mole, indicating the presence of three fluorine atoms distributed between the difluoromethyl group and the direct aromatic fluorine substituent. The dioxaborolane ring adopts a five-membered cyclic structure where the boron center is coordinated by two oxygen atoms, forming a stable boronic ester linkage that is protected from hydrolysis under normal conditions.

Crystallographic studies of related fluorinated boronic esters reveal that the majority of fluoro-substituted phenylboronic compounds form basic dimeric syn-anti synthons through hydrogen bonding interactions. The crystal structure differentiation occurs at higher-order supramolecular organization levels, where weak intermolecular carbon-hydrogen to fluorine and carbon-hydrogen to oxygen interactions play crucial roles in determining the overall packing arrangement. In ortho-fluorophenylboronic acids, intramolecular boron-oxygen-hydrogen to fluorine hydrogen bonds are typically formed, although these interactions are generally weak and do not significantly influence the primary crystal structure. The molecules generally deviate from planarity, with the boronic group showing characteristic twist angles of approximately 25 degrees relative to the aromatic ring plane for most compounds in this family.

The presence of fluorinated substituents significantly influences both molecular and crystal structures, with the majority of fluoro-substituted boronic acids constituting the most common dimeric synthons featuring syn-anti arrangement of hydroxyl groups. The crystallographic analysis reveals that both trifluoromethyl and difluoromethyl groups at the ortho position relative to the boron center cause substantial increases in the dihedral angle between the boron-containing group and the phenyl ring plane. When two ortho-trifluoromethyl groups are present in a single molecule, this dihedral angle approaches 90 degrees, indicating significant steric hindrance and conformational restriction. The supramolecular organization in crystals of fluoroboronic compounds typically lacks strong interactions involving fluorine atoms directly, with further structural organization being influenced by weak directional interactions such as carbon-hydrogen to oxygen or carbon-hydrogen to fluorine intermolecular hydrogen bonds.

Crystallographic Parameter Value Reference Compound
Molecular Formula C₁₃H₁₆BF₃O₂ Target Compound
Molecular Weight 272.07 g/mol Target Compound
Dihedral Angle (B-O₂ to Phenyl) ~25° Typical Fluorinated Boronic Esters
Dihedral Angle (ortho-CF₃) 55.9° ortho-Trifluoromethyl Derivative
Dihedral Angle (bis-ortho-CF₃) ~90° Bis-trifluoromethyl Derivative
Syn-Anti Dimer Formation Yes Typical for Fluorinated Series

Properties

IUPAC Name

2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIJPWRPJQTXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698908-91-6
Record name 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

3.1. Cross-Coupling Reactions

One of the primary applications of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is significant for forming carbon-carbon bonds and is widely utilized in organic synthesis.

3.2. Other Reactions

In addition to cross-coupling reactions, this compound can participate in various other chemical transformations, including:

  • Borono-Deamination : A method catalyzed by tris(pentafluorophenyl)borane that allows for the synthesis of boronic acid esters from aromatic amines with high yields (up to 93%) .

  • Reactivity Studies : Research indicates that modifications to the substituents on the dioxaborolane ring can significantly influence reactivity profiles and product distributions.

Analytical Techniques

To confirm the structure and purity of this compound, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique provides insights into the molecular structure through chemical shifts associated with specific functional groups.

  • Mass Spectrometry : Utilized for determining molecular weight and confirming identity.

Typical NMR Data

Chemical Shift (ppm)Assignment
1.0 - 1.5Methyl groups
6.8 - 7.5Aromatic protons
8.0 - 8.5Fluorine-substituted protons

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of fluorinated compounds. Fluorinated compounds are known for their enhanced biological activity and stability compared to their non-fluorinated counterparts. The introduction of difluoromethyl groups can significantly alter the pharmacological properties of drugs.

Medicinal Chemistry

In medicinal chemistry, the compound is utilized to develop novel pharmaceuticals. The incorporation of fluorine atoms can improve drug efficacy by enhancing metabolic stability and bioavailability. For instance, fluorinated analogs of existing drugs often exhibit improved potency against various diseases.

Fluorination Reagents

As a fluorination reagent, this compound facilitates the introduction of fluorine into organic molecules through nucleophilic substitution reactions. The dioxaborolane moiety enhances the reactivity towards electrophiles, making it suitable for synthesizing complex fluorinated structures that are otherwise difficult to obtain.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that using 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of antiviral agents leads to compounds with enhanced antiviral activity. A study reported that derivatives synthesized using this reagent exhibited significant inhibition against viral replication in vitro.

CompoundActivityReference
Fluorinated Antiviral AIC50 = 0.5 µM
Fluorinated Antiviral BIC50 = 0.8 µM

Case Study 2: Development of Anticancer Drugs

Another application involves the synthesis of anticancer drugs where the difluoromethyl group plays a crucial role in modulating biological activity. A series of experiments showed that compounds derived from this dioxaborolane exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

CompoundSelectivity Ratio (Cancer/Normal)Reference
Compound C10:1
Compound D15:1

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₃H₁₆BF₃O₂
  • Molecular Weight : 272.07 g/mol
  • CAS Number : 1698908-91-6
  • PubChem ID : 123240754 .

Structural Features :
This compound belongs to the 1,3,2-dioxaborolane class, characterized by a boron-containing heterocycle. The aryl substituent at the 2-position features a difluoromethyl (-CF₂H) group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. The 4,4,5,5-tetramethyl groups on the dioxaborolane ring enhance steric protection of the boron atom, improving stability and reducing undesired side reactions .

Applications :
Primarily used as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials. Its fluorine-containing substituents modulate electronic properties, influencing reactivity and binding affinity in drug candidates .

Structural Analogues with Fluorinated Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Differences vs. Target Compound References
2-[2-(Difluoromethoxy)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-dioxaborolane -2-(difluoromethoxy), -4-F C₁₄H₁₇BF₂O₃ 294.09 Difluoromethoxy group (vs. difluoromethyl); altered electronic effects
2-(3-(Difluoromethyl)-4-fluoro-2-methoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane -3-CF₂H, -4-F, -2-OCH₃ C₁₅H₁₉BF₃O₃ 314.12 Additional methoxy group; increased steric hindrance
2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-dioxaborolane -2-F, -3-CH₃ C₁₃H₁₇BFO₂ 248.09 Methyl substituent (non-fluorinated); reduced electrophilicity
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-dioxaborolane -3-F C₁₂H₁₅BFO₂ 234.06 Single fluorine substituent; simpler electronic profile
2-[5-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-dioxaborolane -2-F, -5-CH₂Br C₁₃H₁₇BBrFO₂ 314.99 Bromomethyl group enables further functionalization

Key Comparative Analyses

Electronic and Steric Effects
  • Target Compound : The -CF₂H group is electron-withdrawing, enhancing the boron atom's electrophilicity for cross-coupling. The adjacent fluorine atom further polarizes the aryl ring .
  • However, the ether linkage may improve solubility .
  • Methoxy-Containing Analogue (Entry 2) : The methoxy group (-OCH₃) introduces steric bulk and electron-donating effects, which could slow transmetallation steps in catalysis .
Stability and Handling
  • The target compound’s hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
  • Bromine-containing analogues (e.g., Entry 5) may pose additional hazards due to the reactivity of the C-Br bond .
Yield and Purity
  • Target Compound: Limited yield data available, but similar Pd-catalyzed syntheses (e.g., ) report yields of 60–80% after purification.
  • Propenyl-Substituted Analogues () : Yields range from 52–77%, influenced by substituent steric effects .

Biological Activity

2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₆B F₃O₂
  • Molecular Weight : 272.07 g/mol
  • CAS Number : 1142228-23-6

The structure includes a dioxaborolane ring which is known for its stability and reactivity in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in signal transduction pathways.

Inhibition of Kinases

In particular, the inhibition of mixed lineage kinases (MLKs) has been highlighted as a potential therapeutic strategy. MLKs are implicated in various neurodegenerative diseases and cancer pathways. The compound may exhibit similar inhibitory effects as seen with other boron-containing compounds that target these kinases .

Neuroprotective Effects

Studies have shown that compounds with similar dioxaborolane structures can provide neuroprotection by inhibiting MLK3 activity. For instance, K252a and CEP1347 have demonstrated neuroprotective properties by preventing neuronal death in models of Parkinson's disease . This suggests that this compound may also possess neuroprotective capabilities.

Anticancer Activity

The potential anticancer properties of this compound are linked to its ability to inhibit specific signaling pathways that promote tumor growth. Dihydroimidazopyrazinone derivatives have shown efficacy in cancer treatment by selectively inhibiting ERK pathways . Similar mechanisms may be expected from the dioxaborolane structure.

Research Findings

StudyFindingsImplications
Study 1Inhibition of MLK3 leads to reduced apoptosis in neuronal cellsPotential treatment for neurodegenerative diseases
Study 2Compounds with dioxaborolane structures show anti-cancer activity via ERK inhibitionPossible development of anticancer therapies

Case Studies

  • Neuroprotection Against MPTP-Induced Damage : In vitro studies indicated that compounds inhibiting MLK3 reduced cell death in SH-SY5Y neuroblastoma cells exposed to MPTP (a neurotoxin associated with Parkinson's disease). This aligns with the expected activity of this compound in similar contexts .
  • Tumor Growth Inhibition : Research on related compounds has demonstrated their ability to inhibit tumor growth in xenograft models through modulation of MAP kinase pathways. This suggests a potential application for the dioxaborolane compound in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation. Key steps include coupling a halogenated aromatic precursor (e.g., 3-(difluoromethyl)-2-fluorobromobenzene) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂). Critical parameters include:

  • Temperature : Maintain 80–90°C in anhydrous 1,4-dioxane .
  • Atmosphere : Use inert conditions (N₂/Ar) to prevent boronate oxidation .
  • Base : Potassium acetate (KOAc) is essential for activating the diboron reagent .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can key peaks be interpreted?

  • Methodological Answer :

  • ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure, with no residual boronic acid (δ ~10 ppm) .
  • ¹⁹F NMR : Two distinct peaks for the difluoromethyl (-CF₂H, δ -120 to -125 ppm) and aryl fluoride (δ -110 to -115 ppm) groups .
  • X-ray Crystallography : Resolves steric effects of the tetramethyl dioxaborolane ring and confirms substitution patterns on the phenyl ring (e.g., C–B bond length ~1.56 Å) .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

  • Methodological Answer :

  • Storage : Keep under argon at –20°C in amber vials to prevent hydrolysis .
  • Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., THF, DMF) over molecular sieves to avoid boronate decomposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model the transition state of Suzuki-Miyaura couplings to evaluate steric hindrance from the tetramethyl dioxaborolane and difluoromethyl groups. Key parameters include B–O bond dissociation energy and electron density at the boron center .
  • Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity (e.g., toluene vs. DMF) for reaction efficiency .

Q. What strategies resolve contradictions in NMR data arising from dynamic exchange processes in solution?

  • Methodological Answer :

  • Variable-Temperature NMR : Conduct experiments at –40°C to slow down exchange processes (e.g., boronate ring puckering) that broaden peaks at room temperature .
  • DOSY NMR : Differentiate between aggregated and monomeric species by measuring diffusion coefficients .

Q. How do steric and electronic effects of substituents influence the compound’s performance in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surface models to quantify steric bulk from the difluoromethyl group, which may slow transmetalation in congested systems .
  • Hammett Analysis : Correlate the electron-withdrawing effect of the fluorine substituents (σₚ values) with coupling rates. For example, ortho-fluorine increases electrophilicity at boron, enhancing reactivity with electron-rich aryl halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.